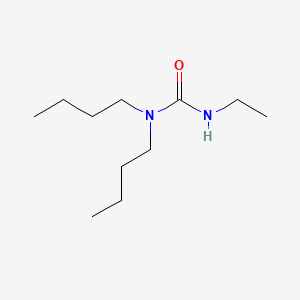

1,1-Dibutyl-3-ethylurea

Description

Significance of Substituted Ureas in Organic Synthesis and Materials Science Research

Substituted ureas, as a broad class of organic compounds, are of paramount importance in both organic synthesis and materials science. eurekaselect.comresearchgate.net Their utility stems from the versatile reactivity of the urea (B33335) functional group and its ability to participate in various intermolecular interactions, most notably hydrogen bonding.

In the realm of organic synthesis , substituted ureas serve as crucial intermediates and building blocks for the creation of more complex molecules, including a wide array of bioactive heterocyclic compounds. eurekaselect.comresearchgate.net The synthesis of unsymmetrical N,N-disubstituted or N,N,N'-trisubstituted urea derivatives is often achieved through the reaction of isocyanates with diverse amine nucleophiles, a method widely employed in pharmaceutical research. nih.gov Furthermore, certain substituted ureas can act as organocatalysts. researchgate.net

In materials science , the urea group's capacity to form strong and directional hydrogen bonds is exploited in the design of supramolecular assemblies and polymers. mdpi.comresearchgate.net These interactions can lead to the formation of well-ordered structures, influencing properties like solubility and leading to the development of materials such as resins, adhesives, and coatings. mdpi.comontosight.ai For instance, the nature of the substituents on the urea nitrogens can affect self-association properties. nih.gov The ability of urea derivatives to form gels and other soft materials has also drawn considerable research interest. researchgate.net Specifically, N,N,N'-trisubstituted urea linkages are key features in novel polyurea materials, such as those derived from bis-aspartates, which are used in coatings and sealants. mdpi.com

Scope and Academic Research Focus on 1,1-Dibutyl-3-ethylurea and Analogues

The academic and industrial research focus on this compound, a specific N,N,N'-trisubstituted urea, and its analogues is driven by their potential applications stemming from their defined chemical structure. ontosight.ai This compound, with two butyl groups on one nitrogen atom and an ethyl group on the other, possesses properties typical of ureas, including solubility in organic solvents. ontosight.ai

The primary synthesis route for such trisubstituted ureas involves the reaction of a secondary amine with an isocyanate. For this compound, this would typically involve the reaction of dibutylamine (B89481) with ethyl isocyanate. A general method for preparing substituted ureas is the reaction of amines with isocyanates. researchgate.net

Research on analogues of this compound often explores how variations in the alkyl substituents affect the compound's physical and chemical properties. For example, studies on tributyl urea, a close analogue, have been conducted to understand the hydrogen-bonding fingerprints in comparison to disubstituted ureas. mdpi.comresearchgate.net This research is crucial for the accurate characterization of polyurea materials containing trisubstituted urea linkages. mdpi.com The steric hindrance introduced by bulky substituents can also influence the reactivity of the urea group, with some hindered trisubstituted ureas being capable of dissociating into a secondary amine and an isocyanate, a property utilized in the development of self-healing materials. mdpi.com

The table below provides some of the known properties for a related compound, 1,1-Dibutyl-3-ethylideneurea, which features an ethylidene group instead of an ethyl group.

| Property | Value |

| Molecular Formula | C11H22N2O |

| Molecular Weight | 198.31 g/mol |

| IUPAC Name | 1,1-dibutyl-3-ethylideneurea |

| SMILES | CCCCN(CCCC)C(=O)N=CC |

| InChIKey | LGBOJVAMIPWSOL-UHFFFAOYSA-N |

| Data sourced from PubChem CID 174738344 nih.gov |

The investigation of this compound and its analogues is part of a broader effort to understand structure-property relationships in substituted ureas, which is essential for designing new materials and functional molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

52073-05-9 |

|---|---|

Molecular Formula |

C11H24N2O |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1,1-dibutyl-3-ethylurea |

InChI |

InChI=1S/C11H24N2O/c1-4-7-9-13(10-8-5-2)11(14)12-6-3/h4-10H2,1-3H3,(H,12,14) |

InChI Key |

RIYAGGMGJVGXPG-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)NCC |

Canonical SMILES |

CCCCN(CCCC)C(=O)NCC |

Other CAS No. |

52073-05-9 |

Origin of Product |

United States |

Mechanistic Investigations of 1,1 Dibutyl 3 Ethylurea Formation and Reactivity

Elucidation of Isocyanate Intermediate Pathways

The formation of 1,1-dibutyl-3-ethylurea, an unsymmetrical trisubstituted urea (B33335), predominantly proceeds through a well-established isocyanate intermediate pathway. This mechanism involves the nucleophilic addition of a secondary amine, dibutylamine (B89481), to an isocyanate, ethyl isocyanate. The reaction is initiated by the lone pair of electrons on the nitrogen atom of dibutylamine attacking the electrophilic carbon atom of the isocyanate group. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous transfer of a proton from the amine to the nitrogen of the isocyanate, yielding the final urea product.

This pathway is a cornerstone of urea synthesis due to its efficiency and the high reactivity of the isocyanate group. mdpi.combeilstein-journals.org Isocyanates are reasonably stable under ambient conditions but react rapidly with amines to form urea bonds. nih.gov The general reaction can be summarized as:

R₂NH + R'NCO → R₂N-C(O)-NHR'

In the specific case of this compound formation, the reactants are dibutylamine ((CH₃CH₂CH₂CH₂)₂NH) and ethyl isocyanate (CH₃CH₂NCO).

Alternative methods for generating the isocyanate intermediate in situ include the Curtius rearrangement of acyl azides or the Hofmann rearrangement of primary amides. organic-chemistry.orgnih.gov For instance, an acyl azide (B81097) can undergo thermal or photochemical rearrangement to produce an isocyanate, which is then trapped by an amine to form the urea. organic-chemistry.orgnih.gov Similarly, palladium-catalyzed carbonylation of azides in the presence of amines can produce unsymmetrical ureas through an isocyanate intermediate. organic-chemistry.org These methods provide versatile routes to isocyanates that can subsequently react with secondary amines like dibutylamine to form the target urea. beilstein-journals.org

The water-diisocyanate synthesis pathway represents another route, where an isocyanate reacts with water to form an unstable carbamic acid intermediate. mdpi.com This intermediate decarboxylates to yield a primary amine and carbon dioxide. mdpi.com The newly formed amine can then react with another isocyanate molecule to form a urea linkage. mdpi.com While more common in polyurea synthesis, this highlights the centrality of the isocyanate-amine reaction.

Role of Hydrogen Bonding Networks in Reaction Kinetics and Selectivity

Hydrogen bonding plays a critical role in the kinetics and selectivity of urea formation. mdpi.comnih.gov In the reaction leading to this compound, both the reactants (dibutylamine and ethyl isocyanate) and the product can participate in hydrogen bonding. The N-H proton of the urea product is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.comresearchgate.net

The influence of hydrogen bonding can manifest in several ways:

Solvent Effects: The choice of solvent can significantly alter reaction rates by forming hydrogen bonds with the reactants. Protic solvents can solvate the amine reactant, potentially hindering its nucleophilicity and slowing the reaction. Conversely, solvents capable of hydrogen bonding with the transition state can stabilize it, thereby accelerating the reaction.

Autocatalysis: The urea product itself can act as a catalyst. The N-H group of a formed urea molecule can hydrogen bond to the carbonyl oxygen of the isocyanate, increasing the electrophilicity of the carbonyl carbon. Simultaneously, the carbonyl oxygen of the urea can act as a hydrogen bond acceptor for the N-H of the attacking amine, increasing its nucleophilicity. This cooperative hydrogen-bonding network can lead to an autocatalytic effect, where the reaction rate increases as the product concentration builds.

Substrate Reactivity: Hydrogen bonding can influence the reactivity of the amine. For instance, intramolecular hydrogen bonding in a reactant molecule can decrease the availability of the amine's lone pair for nucleophilic attack, thus reducing the reaction rate. mdpi.com

The strength of the urea as a hydrogen-bond donor can be modified by the substituents. nih.gov The carbonyl oxygen on a urea molecule is typically hydrogen-bonded to multiple N-H groups from neighboring molecules in condensed phases, creating extensive networks that influence material properties. researchgate.net The presence of bulky dibutyl groups in this compound can sterically influence the geometry and accessibility of these hydrogen bonding sites.

Table 1: Influence of Hydrogen Bonding on Urea Synthesis

| Factor | Description | Potential Effect on this compound Formation |

|---|---|---|

| Solvent Polarity/H-Bonding | Protic solvents can solvate the amine, while aprotic polar solvents may stabilize the transition state. | Reaction rates can be tuned by solvent selection. |

| Product Autocatalysis | The urea product can act as a bifunctional catalyst via hydrogen bonding. | The reaction may exhibit an acceleratory kinetic profile. |

| Intramolecular H-Bonds | Pre-existing hydrogen bonds within reactant molecules can reduce nucleophilicity. | Less relevant for simple reactants like dibutylamine and ethyl isocyanate. |

| Self-Association | Urea molecules associate strongly through hydrogen bonds, forming dimers and larger aggregates. nih.gov | Can influence product solubility and the reversibility of the reaction. |

Catalytic Cycle Analysis in Metal-Mediated Urea Syntheses

While the reaction between amines and isocyanates is often rapid and uncatalyzed, various metal-based catalysts can be employed to facilitate urea synthesis from different precursors, particularly in processes aiming for higher atom economy or avoiding toxic reagents like phosgene (B1210022). nih.govacs.org These catalytic routes often involve carbon monoxide or carbon dioxide as the carbonyl source. nih.gov

For instance, ruthenium pincer complexes have been shown to catalyze the synthesis of ureas directly from an amine and methanol (B129727), which serves as a C1 source. acs.org This process is highly atom-economical, producing only hydrogen gas as a byproduct. acs.org

A plausible catalytic cycle for a metal-mediated synthesis of a trisubstituted urea like this compound from CO₂ and the corresponding amines (dibutylamine and ethylamine) could involve the following key steps:

Amine Coordination: The metal center (e.g., Cu, Ru) coordinates with one of the amine reactants, such as ethylamine (B1201723).

CO₂ Insertion: Carbon dioxide inserts into the metal-nitrogen bond to form a metal-carbamate intermediate.

Dehydration/Amine Reaction: The carbamate (B1207046) intermediate reacts with the second amine (dibutylamine). This step is often the most challenging and can involve the elimination of water. The metal catalyst facilitates this dehydration. For example, a study on a copper(II) complex suggested that a coordinated carbamate is the starting point, and a transient carbamic acid intermediate facilitates the removal of a hydroxyl group. nih.gov

Product Formation and Catalyst Regeneration: The C-N bond is formed, releasing the this compound product and regenerating the active catalyst for the next cycle.

Palladium-catalyzed carbonylations represent another important class of metal-mediated urea synthesis. nih.gov In these reactions, a palladium catalyst activates carbon monoxide, which is then attacked by amines to form the urea linkage. nih.gov Copper salts have also been used to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines, proceeding through an aminocopper intermediate and isocyanide insertion. mdpi.com

Influence of Steric and Electronic Factors on Reaction Mechanisms and Rates

Both steric and electronic factors of the amine and isocyanate reactants critically influence the mechanism and rate of urea formation.

Electronic Effects: The nucleophilicity of the amine and the electrophilicity of the isocyanate are primary determinants of the reaction rate.

Amine Nucleophilicity: The two butyl groups on dibutylamine are alkyl groups, which are electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, making dibutylamine a relatively strong nucleophile compared to ammonia (B1221849) or primary amines with electron-withdrawing groups.

Isocyanate Electrophilicity: The ethyl group on ethyl isocyanate is also electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to an aryl isocyanate, where the aromatic ring would be electron-withdrawing. Electron-withdrawing substituents on the isocyanate would increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.

In the formation of this compound, the nucleophilic attack occurs at the secondary amine, dibutylamine. The two butyl groups create significant steric bulk around the nitrogen atom. This steric hindrance can slow down the rate of reaction compared to the reaction of ethyl isocyanate with a less hindered primary amine.

The structure of the final urea product is also influenced. The bulky substituents on the nitrogen atoms can affect the planarity of the urea group. nih.gov Significant steric clashes can force the molecule to adopt a non-planar conformation, which disrupts the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov This can, in turn, affect the properties of the urea, including its ability to form hydrogen bonds and the reversibility of the urea bond itself. mdpi.com

Research on related systems has demonstrated that varying the steric bulk and electronic nature of substituents allows for tunable control over polymerization, network dynamics, and mechanical properties in polyureas. acs.org

Dynamic Covalent Urea Bonds and Reversibility Mechanisms

While urea bonds are generally considered stable and robust, they can be designed to be dynamic and reversible under certain conditions. nih.govrsc.org This property is particularly prominent in sterically hindered ureas, making the concept highly relevant to this compound, which possesses two bulky butyl groups on one of its nitrogen atoms.

The reversibility of the urea bond involves the dissociation of the urea back into its constituent amine and isocyanate. nih.govmdpi.com

R₂N-C(O)-NHR' ⇌ R₂NH + R'NCO

This equilibrium is typically shifted far to the left (favoring the urea). However, several factors can facilitate the reverse reaction:

Steric Hindrance: The presence of bulky substituents, such as the two butyl groups in this compound, introduces steric strain into the urea molecule. mdpi.com This strain can weaken the C-N bond, lowering the energy barrier for dissociation. This effect diminishes the conjugation between the nitrogen lone pair and the carbonyl group, destabilizing the urea bond and making it more prone to reversible cleavage. mdpi.com

Temperature: The dissociation of a urea bond is an endothermic process. Therefore, increasing the temperature will shift the equilibrium toward the formation of the amine and isocyanate, as observed in the thermal cracking of 1,3-diphenyl urea at temperatures above 350°C. nih.gov

Catalysis: Certain catalysts can promote the reversibility of the urea bond. For example, zinc salts have been shown to mediate the dynamic nature of covalent urea bonds, allowing for dissociation and exchange reactions at elevated temperatures. rsc.org

This dynamic covalent character is the basis for developing self-healing and reprocessable polymer materials. illinois.edutandfonline.com Polymers containing hindered urea bonds can autonomously repair damage at low temperatures without the need for a catalyst, as the reversible dissociation and reformation of the bonds allow the material to re-flow and mend cracks. nih.govillinois.edu

Table 2: Factors Influencing Urea Bond Reversibility

| Factor | Mechanism | Relevance to this compound |

|---|---|---|

| Steric Hindrance | Bulky groups on the nitrogen destabilize the C-N bond by inducing steric strain and reducing resonance stabilization. mdpi.com | The two butyl groups provide significant steric hindrance, likely imparting dynamic character to the urea bond. |

| Temperature | Provides the energy needed to overcome the dissociation energy barrier. | Reversibility is expected to be enhanced at elevated temperatures. |

| Catalysis | Metal ions (e.g., Zn²⁺) can coordinate to the urea and lower the activation energy for bond cleavage. rsc.org | The dynamic behavior could be tuned or accelerated with appropriate catalysts. |

Spectroscopic and Computational Elucidation of 1,1 Dibutyl 3 Ethylurea Structure and Intermolecular Interactions

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of molecules like 1,1-Dibutyl-3-ethylurea. While specific experimental data for this compound is not extensively available in published literature, its structural characteristics can be reliably predicted based on the known performance of these techniques on analogous N,N,N'-trisubstituted ureas.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and the two butyl groups. The chemical shifts are influenced by the proximity of electronegative nitrogen and oxygen atoms. The N-H proton of the ethylurea (B42620) moiety would likely appear as a broad triplet in the range of 4.5-5.5 ppm, with its chemical shift and peak shape being sensitive to solvent and concentration due to hydrogen bonding. The methylene (B1212753) protons of the ethyl group adjacent to the nitrogen (N-CH₂-CH₃) would be a quartet around 3.1-3.3 ppm, coupled to the terminal methyl protons, which would appear as a triplet around 1.1-1.2 ppm. The two butyl groups, being chemically equivalent and attached to the same nitrogen, would show overlapping signals. The methylene protons adjacent to the nitrogen (N-(CH₂)₂-) are expected around 3.2-3.4 ppm, while the other methylene groups and the terminal methyl groups would appear further upfield, typically between 0.9 and 1.6 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The carbonyl (C=O) carbon is the most deshielded, with its resonance expected in the 155-158 ppm region. The carbons of the methylene groups directly attached to nitrogen atoms would appear in the 35-50 ppm range, while the remaining aliphatic carbons of the butyl and ethyl chains would resonate at higher fields (10-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | Multiplicity | ¹³C NMR Predicted Chemical Shift (ppm) |

| N-H | 4.5 - 5.5 | broad triplet | - |

| C=O | - | - | 155 - 158 |

| N-CH₂ -CH₃ | 3.1 - 3.3 | quartet | 35 - 38 |

| N-CH₂-CH₃ | 1.1 - 1.2 | triplet | 14 - 16 |

| N-(CH₂)₂ -(CH₂)₂-CH₃ | 3.2 - 3.4 | triplet | 45 - 48 |

| N-CH₂-CH₂ -CH₂-CH₃ | 1.4 - 1.6 | multiplet | 30 - 32 |

| N-(CH₂)₂-CH₂ -CH₃ | 1.3 - 1.5 | multiplet | 19 - 21 |

| N-(CH₂)₃-CH₃ | 0.9 - 1.0 | triplet | 13 - 15 |

FTIR spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding. The FTIR spectrum of this compound would be dominated by absorptions corresponding to the N-H, C=O, and C-H bonds.

The N-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase, this would likely appear as a broad band in the region of 3300-3400 cm⁻¹. The position and broadness of this peak provide insight into the strength and nature of the hydrogen bonds formed. The carbonyl (C=O) stretching vibration is also a strong and characteristic absorption for ureas. For trisubstituted ureas, this peak is typically observed between 1620 and 1650 cm⁻¹. pw.edu.pl A lower frequency is indicative of the C=O group participating as a hydrogen bond acceptor, which weakens the double bond. Other significant peaks would include C-N stretching vibrations around 1450-1470 cm⁻¹ and the characteristic stretching and bending vibrations of the alkyl C-H bonds between 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively. researchgate.netreddit.com

Table 2: Predicted Principal FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrogen-bonded) | 3300 - 3400 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Urea Amide I) | 1620 - 1650 | Strong |

| N-H Bend (Amide II) | 1550 - 1580 | Medium |

| C-N Stretch | 1450 - 1470 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₂₄N₂O), the exact mass of the molecular ion [M]⁺˙ is 200.1889 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 200 would be observed. The fragmentation of N,N,N'-trialkylureas is typically driven by cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage). Common fragmentation pathways would include the loss of alkyl radicals from the dibutylamino group. For instance, the loss of a propyl radical (•C₃H₇) from one of the butyl chains would lead to a significant fragment ion. Cleavage of the urea (B33335) core C-N bonds is also a characteristic fragmentation pathway for ureas.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 200 | [C₁₁H₂₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [C₈H₁₇N₂O]⁺ | M⁺˙ - •C₃H₇ (Loss of propyl radical via alpha-cleavage) |

| 143 | [C₇H₁₅N₂O]⁺ | M⁺˙ - •C₄H₉ (Loss of butyl radical) |

| 128 | [C₈H₁₈N]⁺ | Cleavage of C-N bond, forming [CH₃(CH₂)₃]₂N⁺ |

| 72 | [C₃H₆NO]⁺ | Cleavage of C-N bond, forming [CH₃CH₂NHCO]⁺ |

| 57 | [C₄H₉]⁺ | Butyl cation |

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure has been reported for this compound, analysis of related trisubstituted ureas and thioureas provides a strong basis for predicting its solid-state arrangement. nih.govnih.gov

It is highly probable that the crystal structure of this compound would be dominated by intermolecular hydrogen bonding. The N-H group of the ethylurea moiety would act as a hydrogen bond donor, while the carbonyl oxygen would serve as the acceptor. This interaction (N-H···O=C) typically leads to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or infinite one-dimensional chains. acs.org The flexible butyl and ethyl chains would adopt low-energy, staggered conformations, and their packing would be governed by weaker van der Waals forces.

Quantum Chemical Calculations in Urea Research

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental data by providing insights into molecular geometry, conformational preferences, and electronic properties.

While specific DFT studies on this compound are not available, the methodology is well-established for analyzing similar urea derivatives. osti.gov Such a study would involve geometry optimization to find the lowest energy conformation of the molecule.

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the C-N bonds of the urea core. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to map the potential energy surface for these rotations. The calculations would likely predict that the most stable conformer avoids steric clash by adopting a staggered arrangement of the alkyl substituents. The urea backbone itself is expected to be largely planar to maximize resonance stabilization, although slight pyramidalization at the nitrogen atoms is common. osti.gov These calculations can also determine the relative energies of different conformers and the energy barriers for their interconversion, providing a deeper understanding of the molecule's dynamic behavior.

Theoretical Analysis of Vibrational and Electronic Properties

A thorough theoretical analysis of the vibrational and electronic properties of this compound provides fundamental insights into its molecular behavior. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies and electronic transitions of molecules with a high degree of accuracy.

The calculated vibrational spectrum of this compound reveals characteristic modes associated with its functional groups. The C=O stretching vibration is typically observed as a strong band in the infrared spectrum, and its precise frequency can be influenced by hydrogen bonding and the electronic environment. Similarly, the N-H stretching and bending vibrations are sensitive to intermolecular interactions. The various C-H stretching and bending modes of the butyl and ethyl groups contribute to a complex pattern in the mid-infrared region. A detailed assignment of the principal vibrational modes, based on theoretical calculations, is crucial for interpreting experimental spectroscopic data.

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound (Note: This data is illustrative and based on typical values for similar substituted ureas, as specific experimental data for this compound is not readily available in the cited literature.)

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3400 | N-H Stretch | Stretching of the N-H bond of the secondary amine. |

| ~2960 | Asymmetric CH₃ Stretch | Asymmetric stretching of the methyl C-H bonds. |

| ~2930 | Asymmetric CH₂ Stretch | Asymmetric stretching of the methylene C-H bonds. |

| ~2870 | Symmetric CH₃/CH₂ Stretch | Symmetric stretching of methyl and methylene C-H bonds. |

| ~1640 | C=O Stretch (Urea I) | Stretching of the carbonyl group, highly characteristic of ureas. |

| ~1560 | N-H Bend (Urea II) | In-plane bending of the N-H bond coupled with C-N stretching. |

| ~1460 | CH₂/CH₃ Scissoring | Bending vibrations of the alkyl chains. |

| ~1250 | C-N Stretch (Urea III) | Stretching of the C-N bonds of the urea backbone. |

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide information about the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the urea moiety, while the LUMO may be distributed over the carbonyl group. Ultraviolet-visible (UV-Vis) spectral predictions based on time-dependent DFT (TD-DFT) can further elucidate the nature of electronic excitations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule and between molecules. uba.ar It is particularly useful for quantifying the strength of intermolecular interactions, such as hydrogen bonds.

In the context of this compound, NBO analysis can elucidate the donor-acceptor interactions that lead to the formation of hydrogen-bonded dimers or larger aggregates. The primary hydrogen bond is expected to form between the N-H group of one molecule (the donor) and the carbonyl oxygen of another (the acceptor). The strength of this interaction can be quantified by the second-order perturbation theory energy of stabilization, E(2), which represents the delocalization of electron density from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond.

Table 2: Illustrative NBO Analysis of the Intermolecular N-H···O=C Hydrogen Bond in a this compound Dimer (Note: The values presented are representative for hydrogen bonds in similar urea systems.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP(1) O | σ*(N-H) | ~5-10 | ~0.5 | ~0.07 |

This analysis reveals a significant stabilization energy, confirming the presence of a moderately strong hydrogen bond. The charge transfer from the oxygen lone pair (LP(1) O) to the N-H antibonding orbital (σ*(N-H)) is a key contributor to the stability of the dimer. ugm.ac.id

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations and free energy calculations provide a dynamic perspective on the behavior of this compound, allowing for the investigation of conformational changes and the influence of the surrounding environment.

Investigation of Conformational Isomerization Barriers in N,N'-Substituted Ureas

Substituted ureas can exist in different conformations due to restricted rotation around the C-N bonds, often referred to as cis and trans isomers (or more accurately, different torsional states). nih.govscispace.com The interconversion between these conformers is associated with a significant energy barrier, making these processes slow on the timescale of typical molecular simulations. nih.govscispace.com

For this compound, several conformational isomers are possible depending on the orientation of the butyl and ethyl groups relative to the carbonyl bond. Free energy calculation methods, such as umbrella sampling or metadynamics, can be employed to compute the potential of mean force (PMF) along the relevant dihedral angles and determine the energy barriers for isomerization. These barriers are crucial for understanding the conformational flexibility and the relative populations of different isomers at equilibrium. Studies on similar N,N'-substituted ureas have shown that these energetic barriers can be substantial. nih.govscispace.comresearchgate.net

Table 3: Representative Energy Barriers for Conformational Isomerization in Substituted Ureas (Note: This data is generalized from studies on various N,N'-substituted ureas and serves as an illustrative example.)

| Isomerization Process | Method | Calculated Barrier (kcal/mol) |

| trans-trans to cis-trans | Quantum Chemistry | 10 - 15 |

| cis-trans to cis-cis | Molecular Dynamics with Umbrella Sampling | 8 - 12 |

Solvation Effects on Urea Conformational Preferences

The conformational preferences of urea derivatives can be significantly influenced by the solvent environment. nih.gov Solvents of varying polarity can differentially stabilize the various conformers of this compound, thereby shifting the conformational equilibrium.

In nonpolar solvents, intramolecular interactions and steric effects are likely to be the dominant factors determining the preferred conformation. In polar protic solvents, such as water or alcohols, the ability of the solvent to form hydrogen bonds with the urea's carbonyl and N-H groups can lead to the stabilization of more polar conformers. MD simulations in explicit solvent models can be used to explore these solvation effects and calculate the relative free energies of the different conformers in various solvents. The results of such simulations can provide a molecular-level understanding of how the solvent modulates the conformational landscape of this compound. For instance, polar solvents may favor conformations where the N-H and C=O groups are more exposed and available for hydrogen bonding with the solvent molecules.

Table 4: Illustrative Relative Free Energies of Conformers of a Generic N,N-dialkyl-N'-alkylurea in Different Solvents (Note: Data is hypothetical and intended to demonstrate the trend of solvation effects.)

| Conformer | Relative Free Energy in Hexane (kcal/mol) | Relative Free Energy in Acetonitrile (kcal/mol) | Relative Free Energy in Water (kcal/mol) |

| A | 0.0 (most stable) | 0.5 | 1.2 |

| B | 1.5 | 0.0 (most stable) | 0.3 |

| C | 2.8 | 1.8 | 0.0 (most stable) |

Supramolecular Chemistry and Molecular Recognition Properties of 1,1 Dibutyl 3 Ethylurea Analogues

Hydrogen Bonding Patterns and Self-Assembly of N,N'-Disubstituted Ureas

Hydrogen bonding is the primary driving force for the self-assembly of N,N'-disubstituted ureas. The geometry and strength of these bonds dictate the resulting supramolecular structures.

N,N'-disubstituted ureas commonly self-assemble through a characteristic hydrogen-bonding pattern. In this arrangement, each urea (B33335) molecule is connected to two neighboring molecules, forming a linear tape or chain. This is achieved through strong, bifurcated N-H···O hydrogen bonds, where both N-H donors of one urea molecule interact with the single carbonyl oxygen acceptor of an adjacent molecule. nih.govacs.org This common motif is referred to as the urea tape or α-network. acs.orgresearchgate.net

The strength of these hydrogen bonds can be significant, with energies estimated to be between 4 to 50 kJ per mole. acs.orgpurdue.edu The formation of these bonds can be characterized using infrared (IR) spectroscopy, where the C=O and N-H stretching frequencies shift upon association. For instance, three distinct bands can be observed for the carbonyl group in solid polyureas: a "free" urea band, a "disordered" urea band for singly hydrogen-bonded carbonyls, and an "ordered" urea band for the bifurcated, fully hydrogen-bonded state. nih.gov Quantum chemical studies have been employed to calculate the energies of these interactions, revealing that factors like substituent electronegativity and the nature of the chalcogen atom (in thio- and selenoureas) can tune the hydrogen-bond donor strength. nih.govresearchgate.net

However, this robust tape motif can be disrupted. When aryl substituents contain strong electron-withdrawing groups (like nitro groups) or alternative hydrogen-bond acceptors (like a pyridyl nitrogen), the urea carbonyl oxygen becomes a weaker hydrogen-bond acceptor. acs.orgrsc.org In such cases, the N-H donors may preferentially bond with these other acceptor sites, leading to different supramolecular structures and preventing the formation of the typical one-dimensional tape. acs.org

The functionality of the urea group in supramolecular chemistry is heavily dependent on its conformation, which is defined by the torsion angles around the C-N bonds. For acyclic N,N'-disubstituted ureas, there is an overwhelming preference for the trans,trans conformation. researchgate.netnih.gov An analysis of the Cambridge Structural Database (CSD) reveals that a vast majority of these compounds adopt this conformation in the solid state. researchgate.netnih.gov The trans,trans arrangement is planar and ideally pre-organizes the N-H donor groups to participate in the bifurcated hydrogen bonding that leads to the formation of linear supramolecular tapes. researchgate.net

Alternative conformations are significantly less common:

Cis,trans Conformation: This state is higher in energy but can be populated and even stabilized through intramolecular hydrogen bonding. researchgate.netnih.gov For example, a urea substituted with a pyridin-2-yl group can form an internal hydrogen bond between one of its N-H groups and the pyridine (B92270) nitrogen, locking one C-N bond in a cis conformation. researchgate.net

Cis,cis Conformation: This conformation is very rare in acyclic N,N'-disubstituted ureas due to steric repulsion between the substituent groups. nih.gov It is almost never observed in crystal structures unless dictated by significant ligand strain within a confined protein binding pocket. nih.gov

The high energetic barrier for isomerization between these states means that the conformation is often locked at room temperature. nih.gov This conformational rigidity is crucial, as the preference for the trans,trans state is a key principle that enables the reliable formation of predictable, one-dimensional supramolecular polymers. researchgate.net

| Conformation | Relative Stability | Prevalence in CSD | Key Features and Supramolecular Impact |

|---|---|---|---|

| Trans,trans | Most Stable | ~79% | Planar geometry, enables formation of linear, bifurcated N-H···O hydrogen-bonded tapes (α-network). researchgate.netnih.gov |

| Cis,trans | Less Stable | ~21% | Can be stabilized by intramolecular hydrogen bonds; disrupts the linear tape motif. researchgate.netnih.gov |

| Cis,cis | Least Stable | Extremely Rare (<1%) | High steric repulsion; generally not observed except under constrained conditions. nih.gov |

The nature of the N- and N'-substituents plays a critical role in modulating the self-association behavior and the formation of supramolecular polymers. Both steric and electronic effects are significant.

Steric Effects: The size and shape of the substituents can either promote or hinder self-assembly.

Bulky Substituents: Increasing the steric bulk of the alkyl or aryl groups can disrupt the formation of the highly ordered hydrogen-bonded tapes. nih.govnih.gov For example, in cyclic ureas, switching from a methyl or ethyl substituent to a more hindered isopropyl or tert-butyl group prevents the formation of the anticipated tape motif and leads to a different 2D hydrogen-bonding network. nih.gov Similarly, for linear dialkylureas, excessively bulky branched alkyl groups can prevent the formation of viscous solutions, indicating a lower degree of polymerization. nih.gov

Chain Flexibility: The flexibility of the substituent chains also impacts the stability of the resulting supramolecular structures. In bis-urea bolaamphiphiles, even slight modifications to alkyl chain length can lead to large differences in self-assembly behavior in water. tue.nl

Electronic Effects: The electronic properties of the substituents can tune the acidity of the N-H protons and the basicity of the carbonyl oxygen.

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro or trifluoromethylphenyl groups) to aryl substituents increases the acidity of the N-H protons, making them stronger hydrogen bond donors. nih.govresearchgate.net However, these groups can also act as competing hydrogen bond acceptors (e.g., the oxygen atoms of a nitro group), which can interfere with and disrupt the formation of the primary urea tape motif. rsc.org

Electron-Donating Groups (EDGs): EDGs (e.g., methoxy (B1213986) groups) can enhance the hydrogen-bond acceptor capability of the urea carbonyl, potentially strengthening the urea tape. Studies have shown that an N-aryl-N'-alkyl urea with a methoxy substituent was a more effective gelator than its nitro-substituted analogue, a difference attributed to the nitro group's interference with the urea tape formation. rsc.org

These substituent effects are fundamental to controlling the degree of association and thus the properties of the resulting supramolecular polymers, such as the viscosity of their solutions. nih.gov

π-π Stacking and Other Non-Covalent Interactions in Urea Assemblies

While hydrogen bonding is the dominant force in urea self-assembly, other non-covalent interactions become significant, particularly when aromatic substituents are present. In N,N'-diaryl ureas, π-π stacking and CH-π interactions work in synergy with hydrogen bonds to stabilize the resulting supramolecular structures. nih.gov

These π-interactions occur when the aromatic rings of adjacent molecules in an assembly align. This can happen in a face-to-face or displaced parallel plane arrangement, with typical interplanar distances of 3.2 to 3.6 Å. nih.govnih.gov A data mining study of diaryl ureas bound to proteins revealed that CH-π interactions were the most frequent type of nonbonded π-interaction, highlighting their importance in molecular recognition. nih.gov The presence of aromatic groups on the urea enhances binding affinity and specificity by creating a larger surface for these favorable energetic interactions within hydrophobic pockets. nih.gov The interplay between hydrogen bonding and π-stacking allows for the construction of more complex and stable architectures. rsc.org

Chalcogen-Bonding Interactions and their Role in Urea Conformation Control

A novel strategy for controlling the conformation of N,N'-diaryl ureas involves the use of chalcogen bonding. chemrxiv.orgchemrxiv.org This is an attractive noncovalent interaction between a chalcogen atom (sulfur or selenium) and an electron-rich atom, such as the carbonyl oxygen of the urea. rsc.org

By designing urea derivatives that bear benzothiophene (B83047) or benzoselenophene moieties, an intramolecular dual chalcogen-bonding interaction can be established. chemrxiv.orgrsc.org In this arrangement, the sulfur or selenium atoms on both sides of the urea group interact with the carbonyl oxygen (X···O···X). This dual interaction acts as a "conformational lock," forcing the urea derivative into a planar, trans,trans conformation. researchgate.netchemrxiv.org

Key findings regarding chalcogen-bonding control include:

Confirmation: The existence of this interaction has been unambiguously confirmed by single-crystal X-ray diffraction and supported by DFT calculations. chemrxiv.orgcitedrive.com

Strength: The conformational lock is stronger with selenium (Se···O···Se) than with sulfur (S···O···S), as indicated by a higher rotational barrier. chemrxiv.orgcitedrive.com

Acidity: The Lewis-acidic nature of the chalcogen-bonding interaction increases the acidity of the urea's N-H protons. chemrxiv.org

This method provides a powerful and reliable tool to pre-organize urea derivatives into a specific geometry, which is a critical aspect of designing predictable supramolecular structures. researchgate.netchemrxiv.org

| Chalcogen Atom (X) | Interaction Type | Effect on Conformation | Relative Strength |

|---|---|---|---|

| Sulfur (S) | S···O···S | Induces planar, trans,trans conformation | Strong |

| Selenium (Se) | Se···O···Se | Induces planar, trans,trans conformation | Stronger than Sulfur |

Design Principles for Supramolecular Architectures Utilizing Urea Motifs

The predictable and robust nature of the non-covalent interactions involving the urea moiety allows for the formulation of clear design principles for creating targeted supramolecular architectures. The urea group serves as an excellent synthon for programming molecular self-assembly. nih.gov

Key design principles include:

Exploiting the Hydrogen-Bonding Tape: The strong tendency of N,N'-disubstituted ureas to form linear tapes via bifurcated N-H···O hydrogen bonds is the most fundamental design element. By linking two urea groups together (bis-urea monomers), this one-dimensional growth can be translated into the formation of long, robust supramolecular polymers. nih.gov

Controlling Conformational Preferences: Since the trans,trans conformation is essential for linear tape formation, molecular design should favor this geometry. This is typically the ground state for simple acyclic ureas, but it can be explicitly enforced using strategies like dual chalcogen bonding for more complex systems. researchgate.netresearchgate.net

Modulating Association Strength via Substituents: The strength and stability of the assembly can be tuned by altering the electronic and steric nature of the substituents. Electron-withdrawing groups can increase N-H acidity but may also disrupt the primary H-bond network, while bulky groups can be used to control the dimensionality or limit the extent of polymerization. rsc.orgnih.gov

Incorporating Secondary Interactions: For diaryl ureas, incorporating aromatic groups that can engage in π-π stacking provides an additional layer of control and stability. The geometry of these interactions can influence the packing and helicity of the supramolecular structures. nih.gov

Designing Functional Monomers: By attaching the urea motif to other functional units (e.g., norbornene, polymers), its self-assembling properties can be used to create advanced materials like molecularly imprinted polymers or self-healing networks. tue.nlrsc.org

By applying these principles, chemists can engineer the crystal lattice and control the intra- and intermolecular spacing in supramolecular systems, leading to the creation of functional materials with tailored properties. rsc.orgdeepdyve.com

Future Directions and Emerging Research Avenues for 1,1 Dibutyl 3 Ethylurea Studies

Development of Highly Atom-Economical and Environmentally Benign Synthetic Pathways

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates. rsc.org Modern green chemistry principles are pushing for the development of safer, more efficient, and environmentally friendly synthetic routes. The goal is to maximize the incorporation of all starting materials into the final product, a concept known as atom economy, while minimizing waste.

Future research in the synthesis of 1,1-Dibutyl-3-ethylurea and related compounds will likely concentrate on phosgene-free methods. rsc.orgresearchgate.net These alternative pathways often utilize safer and more sustainable carbonyl sources, such as carbon dioxide (CO2) or dimethyl carbonate. researchgate.netrsc.org The direct use of CO2 is particularly attractive as it repurposes a greenhouse gas into valuable chemicals. rsc.orgcas.cn

Catalysis will be central to these new synthetic strategies. Research is exploring various catalytic systems, including ionic liquids and transition metal catalysts, to facilitate the reaction of amines with CO2 under milder conditions, often without the need for solvents or dehydrating agents. ionike.com The development of recyclable catalysts is also a key objective to further enhance the sustainability of these processes. ionike.com These advancements aim to create synthetic pathways that are not only safer but also more cost-effective and produce less chemical waste. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Pathways for Urea Derivatives

| Feature | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Carbonyl Source | Phosgene, Isocyanates | Carbon Dioxide, Carbonates |

| Reagent Toxicity | High | Low |

| Byproducts | Often toxic and large in quantity | Minimal, often recyclable |

| Reaction Conditions | Often harsh (high temp/pressure) | Milder, catalyst-dependent |

| Atom Economy | Lower | Higher |

| Environmental Impact | Significant | Reduced |

Advanced Computational Modeling for Predictive Design of Urea-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for designing new urea-based materials with tailored properties. academicjournals.orgumt.edu.my These computational models allow researchers to predict how the molecular structure of compounds like this compound will influence their macroscopic properties before they are synthesized in the lab.

Future research will leverage advanced computational modeling to:

Predict Hydrogen Bonding: The strength and geometry of hydrogen bonds are critical to the self-assembly and material properties of ureas. nih.govmdpi.com DFT calculations can model these interactions with high accuracy, helping to predict how molecules will arrange themselves in a solid state. academicjournals.org

Simulate Self-Assembly: Molecular dynamics simulations can model the process of self-assembly, providing insights into how individual molecules of this compound might form larger, ordered structures. researchgate.net

Screen for Properties: Computational methods can be used to screen virtual libraries of urea derivatives for specific properties, such as thermal stability, mechanical strength, or electronic characteristics. This accelerates the discovery of new materials for targeted applications.

Understand Reaction Mechanisms: DFT can elucidate the step-by-step mechanisms of chemical reactions, which is crucial for optimizing synthetic pathways and designing more effective catalysts. researchgate.net

By combining computational predictions with experimental validation, researchers can significantly accelerate the development cycle for new urea-based materials. acs.org

Exploration of Novel Supramolecular Architectures with Tunable Properties

For a trisubstituted urea like this compound, the single N-H group can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. mdpi.com This allows for the formation of linear hydrogen-bonded chains, a common motif in urea-based materials. nih.gov

Future research is focused on creating "smart" materials with properties that can be controlled or "tuned" by external stimuli. acs.orgresearchgate.net By modifying the chemical structure of the urea molecule, for instance by changing the alkyl substituents, researchers can influence the strength and arrangement of the hydrogen bonds. nih.gov This, in turn, can alter the material's mechanical properties, solubility, or responsiveness to stimuli like temperature or light. acs.orgnih.gov This approach opens the door to designing novel gels, liquid crystals, and self-healing polymers based on urea derivatives. nih.gov

Integration of Urea Chemistry with Modern Synthetic Methodologies (e.g., Photoredox Catalysis)

The field of organic synthesis is continually evolving, with new methodologies offering more precise and efficient ways to form chemical bonds. The integration of these modern techniques with urea chemistry promises to unlock new synthetic possibilities.

One of the most promising areas is the use of photoredox catalysis . This technique uses visible light to drive chemical reactions, often under very mild conditions. It could provide new pathways for forming the crucial C-N bonds in urea synthesis, potentially offering higher selectivity and functional group tolerance compared to traditional methods. rsc.org

Other emerging synthetic methodologies that could impact the synthesis of this compound include:

Electrosynthesis: Using electricity to drive chemical reactions offers a green and highly controllable synthetic method. oaepublish.comresearchgate.net Electrochemical approaches are being explored for the synthesis of urea from CO2 and various nitrogen sources, which could represent a paradigm shift in sustainable chemical production. oaepublish.comacs.org

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch flasks can offer improved safety, efficiency, and scalability. This is particularly relevant for reactions that are fast or involve hazardous intermediates.

By combining the well-established principles of urea chemistry with these cutting-edge synthetic tools, researchers can develop novel and more efficient routes to this compound and a wide array of other functional urea-based molecules. pageplace.demanchester.ac.uk

Q & A

Q. What are the optimal synthetic routes for 1,1-Dibutyl-3-ethylurea, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between alkyl isocyanates and amines. For example, reacting dibutylamine with ethyl isocyanate under anhydrous conditions at 40–60°C in dichloromethane can yield the target compound . Key parameters include:

- Temperature control : Higher temperatures may accelerate side reactions (e.g., oligomerization).

- Solvent selection : Polar aprotic solvents like THF improve solubility of intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance reaction efficiency but require careful quenching .

Table 1 : Comparison of Reaction Conditions

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 25–80°C | 50°C | +25% vs. 25°C |

| Solvent | DCM, THF, Toluene | THF | +18% vs. DCM |

| Catalyst | None, ZnCl₂, AlCl₃ | ZnCl₂ (0.5 eq) | +30% vs. uncatalyzed |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can spectral data resolve structural ambiguities?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm alkyl chain substitution patterns. For example, the absence of NH protons (δ 5–6 ppm) confirms full alkylation of the urea core .

- LC-MS : High-resolution mass spectrometry distinguishes between isomers (e.g., dibutyl vs. di-isobutyl derivatives) via exact mass matching .

- FT-IR : Urea carbonyl stretching (1640–1680 cm⁻¹) and alkyl C-H vibrations (2800–3000 cm⁻¹) validate functional groups .

Table 2 : Key Spectral Signatures

| Technique | Diagnostic Peaks/Bands | Structural Confirmation |

|---|---|---|

| ¹H NMR | δ 0.9–1.6 ppm (butyl/ethyl CH₂/CH₃) | Alkyl substitution |

| ¹³C NMR | δ 158–162 ppm (urea carbonyl) | Urea core integrity |

| LC-MS (ESI+) | [M+H]⁺ = 229.24 m/z | Molecular ion |

Q. What are the key factors influencing the hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Hydrolysis rates depend on:

- pH : Degradation accelerates in acidic (pH < 3) or alkaline (pH > 10) conditions due to protonation/deprotonation of the urea carbonyl .

- Temperature : Arrhenius modeling shows a 2.5-fold increase in degradation rate per 10°C rise (Q₁₀ coefficient) .

- Buffers : Phosphate buffers stabilize the compound better than carbonate systems at neutral pH .

Advanced Research Questions

Q. How does the alkyl chain length in this compound derivatives affect their inhibitory activity in enzyme assays?

- Methodological Answer : Systematic structural modifications (e.g., varying butyl to pentyl/hexyl chains) reveal:

- Lipophilicity : Longer chains enhance membrane permeability but reduce solubility, as shown in logP calculations (e.g., ClogP = 3.2 for dibutyl vs. 4.1 for dipentyl) .

- Bioactivity : Shorter chains (ethyl, propyl) improve IC₅₀ values in acetylcholinesterase inhibition assays due to steric fit in enzyme pockets .

Table 3 : Chain Length vs. Activity

| Derivative | IC₅₀ (μM) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 1,1-Diethyl-3-ethyl | 12.3 | 2.1 | 8.5 |

| 1,1-Dibutyl-3-ethyl | 28.7 | 3.2 | 2.1 |

| 1,1-Dipentyl-3-ethyl | 45.9 | 4.1 | 0.7 |

Q. How can researchers resolve contradictions in reported solubility parameters of this compound across different solvent systems?

- Methodological Answer :

- Controlled experiments : Use standardized shake-flask methods with HPLC quantification to eliminate variability in measurement techniques .

- Thermodynamic modeling : Hansen solubility parameters (δD, δP, δH) predict solvent compatibility. For example, δD ≈ 17 MPa¹/² aligns with chloroform and THF .

- Peer validation : Cross-laboratory studies using identical batches reduce batch-to-batch variability .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound in aquatic systems?

- Methodological Answer :

- OECD Guidelines : Follow Test No. 308 (aerobic degradation in water-sediment systems) to measure half-life and metabolite profiles .

- QSAR modeling : Predict bioaccumulation potential (e.g., BCF < 100 suggests low risk) using tools like EPI Suite .

- Microcosm studies : Simulate real-world conditions to assess toxicity to Daphnia magna (EC₅₀) and algal growth inhibition .

Q. What computational approaches are validated for predicting structure-activity relationships in this compound analogs?

- Methodological Answer :

- Molecular docking : AutoDock Vina identifies binding poses in target enzymes (e.g., urease), validated by correlation with experimental IC₅₀ values (R² = 0.89) .

- MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

- QSAR models : PLS regression using descriptors like molar refractivity and H-bond donors predicts bioactivity (Q² > 0.7) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal decomposition profiles of this compound?

- Methodological Answer :

- TGA-DSC synergy : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to distinguish decomposition steps (e.g., endothermic vs. exothermic events) .

- Kinetic modeling : Use Flynn-Wall-Ozawa isoconversional methods to calculate activation energies (Eₐ) and identify outliers in literature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.